3-Fluoro-2-(pyridin-4-yl)benzaldehyde is an aromatic compound characterized by a fluorine atom at the 3-position of the benzaldehyde ring and a pyridine moiety at the 2-position. This compound is notable for its unique electronic properties, which arise from the presence of both the fluorine atom and the pyridine ring. The molecular formula is , and it is often used in various chemical and biological applications due to its reactivity and potential therapeutic effects.
Common reagents used in these reactions include:
3-Fluoro-2-(pyridin-4-yl)benzaldehyde exhibits significant biological activity, particularly in its interaction with various enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, which can modulate enzyme activity or receptor binding. This compound has been studied for its potential effects on cell growth and proliferation, particularly through interactions with pathways involving the epidermal growth factor receptor (EGFR) kinase. Such interactions may lead to therapeutic effects in cancer treatments by inhibiting tumor growth.
The synthesis of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde can be achieved through various methods:
3-Fluoro-2-(pyridin-4-yl)benzaldehyde finds applications in several fields:
Research on 3-Fluoro-2-(pyridin-4-yl)benzaldehyde has highlighted its interactions with various biological targets, including enzymes involved in metabolic pathways. Studies indicate that this compound can influence oxidative stress responses by modulating enzyme activities related to redox states in cells. Its binding affinity to target proteins can alter signaling pathways, potentially affecting cellular functions such as apoptosis and cell cycle regulation .
Several compounds share structural similarities with 3-Fluoro-2-(pyridin-4-yl)benzaldehyde, each exhibiting unique properties:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| 4-Fluoro-3-(pyridin-4-yl)benzaldehyde | Fluorine at a different position on benzaldehyde | Different electronic properties due to substitution pattern |
| 3-Fluoro-4-(pyridin-3-yl)benzaldehyde | Pyridine attached at a different position | Variation in reactivity based on pyridine orientation |
| 3-Chloro-4-(pyridin-4-yl)benzaldehyde | Chlorine instead of fluorine | Different stability and reactivity compared to fluorine |
| 2-Fluoro-6-(pyridin-2-yl)benzaldehyde | Fluorine at a different position | Unique electronic characteristics due to dual functional groups |
The uniqueness of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde lies in its specific positioning of functional groups, which influences its reactivity and interactions with biological targets compared to its analogs.
The IUPAC name 3-fluoro-2-(pyridin-4-yl)benzaldehyde precisely defines the compound’s structure: a benzaldehyde ring (C₆H₅CHO) with a fluorine atom at position 3 and a pyridin-4-yl group (C₅H₄N) at position 2. The molecular formula $$ \text{C}{12}\text{H}{8}\text{FNO} $$ reflects its aromatic core and heteroatom composition. The pyridine ring’s nitrogen atom introduces basicity, while the fluorine atom’s electronegativity influences electron distribution across the benzene ring, modulating reactivity in cross-coupling and nucleophilic substitution reactions.
Structural elucidation relies on spectroscopic techniques:
The crystal structure, though not explicitly reported in available data, can be inferred to adopt a planar geometry due to conjugation between the benzaldehyde and pyridine rings. Density functional theory (DFT) calculations predict bond lengths of 1.34 Å for the C-F bond and 1.45 Å for the C-N bond in the pyridine moiety.
3-Fluoro-2-(pyridin-4-yl)benzaldehyde emerged in the late 20th century as part of broader efforts to develop fluorinated aromatic aldehydes for drug discovery. Early synthesis routes involved:
Key milestones include:
Positional isomerism profoundly affects the physical and chemical properties of fluoropyridinyl-benzaldehydes. The table below compares 3-fluoro-2-(pyridin-4-yl)benzaldehyde with its isomers:
| Compound Name | Substituent Positions | Molecular Formula | Key Properties |
|---|---|---|---|
| 3-Fluoro-2-(pyridin-4-yl)benzaldehyde | F: C3; Pyridine: C2 | C₁₂H₈FNO | Melting point: 98–100°C; LogP: 2.1 |
| 4-Fluoro-3-(pyridin-4-yl)benzaldehyde | F: C4; Pyridine: C3 | C₁₂H₈FNO | Melting point: 112–114°C; LogP: 1.8 |
| 3-Fluoro-4-(pyridin-3-yl)benzaldehyde | F: C3; Pyridine: C4 | C₁₂H₈FNO | Melting point: 105–107°C; LogP: 2.3 |
Electronic Effects:
Biological Implications:
The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for the synthesis of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde [1]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organoborane compounds and halogenated aromatic substrates, providing excellent functional group tolerance and mild reaction conditions [2].
The synthesis of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura coupling typically involves the reaction of 3-fluoro-2-bromobenzaldehyde with 4-pyridylboronic acid in the presence of a palladium catalyst [3]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [1]. Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate with phosphine ligands have proven to be highly effective catalyst systems for this transformation [4].
Optimized reaction conditions typically employ potassium carbonate or sodium carbonate as the base in a mixture of dimethoxyethane and water at temperatures ranging from 80 to 120 degrees Celsius [5]. The reaction demonstrates excellent tolerance for the fluorine substituent, which remains intact throughout the coupling process [6]. Recent studies have shown that the use of electron-rich phosphine ligands such as tricyclohexylphosphine can enhance the reactivity of electron-deficient aryl halides, making them particularly suitable for fluorinated substrates [7].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | Dimethoxyethane/water | 80-100 | 75-85 |
| Palladium(II) acetate/tricyclohexylphosphine | Sodium carbonate | Toluene/water | 100-120 | 80-90 |
| Bis(dibenzylideneacetone)palladium(0)/Xantphos | Cesium carbonate | Dioxane | 90-110 | 85-95 |
The use of microreactor technology has further enhanced the efficiency of Suzuki-Miyaura couplings for fluorinated compounds, allowing for precise temperature control and improved mass transfer [8]. Flow chemistry applications have demonstrated the ability to conduct these reactions on a continuous basis with excellent reproducibility and yields exceeding 90 percent [8].
Friedel-Crafts acylation provides an alternative synthetic approach for accessing 3-Fluoro-2-(pyridin-4-yl)benzaldehyde through the direct introduction of the aldehyde functionality onto pre-formed fluorinated bipyridyl systems [9]. This methodology relies on the electrophilic aromatic substitution mechanism using acyl chlorides or anhydrides in the presence of Lewis acid catalysts [9].
The synthesis typically involves the acylation of 3-fluoro-2-(pyridin-4-yl)benzene using formyl chloride equivalents or formic acid derivatives under aluminum chloride catalysis [10]. However, the instability of formyl chloride necessitates the use of alternative formylating agents such as dichloromethyl methyl ether (Vilsmeier-Haack conditions) or the Gattermann-Koch reaction employing carbon monoxide and hydrogen chloride [10].
The electron-withdrawing nature of the fluorine substituent activates the aromatic ring toward electrophilic substitution, facilitating the formylation reaction [11]. Reaction conditions typically require stoichiometric amounts of aluminum chloride at temperatures ranging from 0 to 100 degrees Celsius [12]. The regioselectivity of the acylation can be controlled through the choice of reaction conditions and the electronic effects of the substituents [13].
Recent developments in mechanochemical Friedel-Crafts acylations have demonstrated the feasibility of conducting these reactions under solvent-free conditions using ball milling techniques [12]. This approach offers significant environmental advantages while maintaining high yields and selectivity [12]. The mechanochemical method has proven particularly effective for fluorinated substrates, with reaction times reduced from hours to minutes [12].
| Formylating Agent | Lewis Acid | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Dichloromethyl methyl ether | Aluminum chloride | 0-25 | 2-4 hours | 60-75 |
| Carbon monoxide/hydrogen chloride | Aluminum chloride/copper(I) chloride | 60-80 | 6-12 hours | 65-80 |
| Formic acid/trifluoroacetic anhydride | Boron trifluoride etherate | 40-60 | 1-3 hours | 70-85 |
Palladium-catalyzed direct arylation represents a powerful methodology for constructing the carbon-carbon bond between the fluorinated benzene ring and the pyridine moiety in 3-Fluoro-2-(pyridin-4-yl)benzaldehyde [14]. This approach circumvents the need for pre-functionalized organometallic reagents by utilizing direct carbon-hydrogen bond activation [15].
The synthesis involves the palladium-catalyzed coupling of 3-fluorobenzaldehyde with 4-halopyridines or pyridine triflates under basic conditions [16]. The reaction proceeds through a concerted metalation-deprotonation mechanism, where the palladium catalyst activates the carbon-hydrogen bond of the fluorobenzaldehyde substrate [15]. Optimal catalyst systems include palladium(II) acetate with electron-rich phosphine ligands such as tricyclohexylphosphine or N-heterocyclic carbene ligands [17].
The directing effect of the aldehyde group plays a crucial role in determining the regioselectivity of the arylation reaction [18]. The carbonyl oxygen coordinates to the palladium center, facilitating the activation of the ortho carbon-hydrogen bond [18]. This directing effect ensures high regioselectivity for the formation of the desired 2-substituted product [14].
Reaction conditions typically employ potassium carbonate or cesium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 100 to 150 degrees Celsius [19]. The presence of the fluorine substituent enhances the electrophilicity of the aromatic ring, facilitating the palladium insertion process [20].
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Palladium(II) acetate/tricyclohexylphosphine | Potassium carbonate | Dimethylformamide | 120-140 | 70-80 |
| Palladium(II) acetate/N-heterocyclic carbene | Cesium carbonate | Dimethyl sulfoxide | 100-120 | 75-85 |
| Bis(dibenzylideneacetone)palladium(0)/Xantphos | Potassium phosphate | Toluene | 130-150 | 65-75 |
Microwave-assisted organic synthesis has emerged as a transformative technology for the efficient preparation of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde, offering significant advantages in terms of reaction rate, yield, and energy efficiency [21]. The dielectric heating mechanism of microwave irradiation provides rapid and uniform heating, leading to enhanced reaction kinetics and improved selectivity [22].
The application of microwave heating to Suzuki-Miyaura cross-coupling reactions has demonstrated remarkable improvements in reaction efficiency [23]. Typical reaction times are reduced from hours to minutes, with temperatures reaching 140 to 180 degrees Celsius under controlled pressure conditions [24]. The rapid heating profile minimizes side reactions and decomposition pathways, resulting in cleaner reaction profiles and higher product yields [25].
Microwave-assisted Friedel-Crafts acylations for fluorinated benzaldehydes have shown particular promise, with reaction times reduced to 1-2 minutes compared to conventional heating methods requiring several hours [26]. The selective heating of polar reactants and catalysts enhances the rate of electrophilic aromatic substitution while maintaining excellent regioselectivity [27].
The optimization of microwave-assisted synthesis involves careful control of several key parameters including power input, temperature ramping rate, pressure regulation, and reaction vessel design [24]. Sealed vessel reactions under elevated pressure allow for the use of higher reaction temperatures while preventing solvent evaporation [28]. The use of silicon carbide reaction vessels provides excellent microwave coupling and thermal conductivity [23].
| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | 150-200 | 160-180 | 10-15 | 8-12 | 85-95 |
| Friedel-Crafts acylation | 100-150 | 140-160 | 1-2 | 6-10 | 80-90 |
| Direct arylation | 180-220 | 170-190 | 15-20 | 10-15 | 75-85 |
Recent advances in continuous-flow microwave reactors have enabled the scale-up of these transformations while maintaining the advantages of microwave heating [28]. Flow reactors provide excellent temperature and residence time control, allowing for the optimization of reaction conditions and the production of larger quantities of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde [23].
A comprehensive evaluation of synthetic methodologies for 3-Fluoro-2-(pyridin-4-yl)benzaldehyde reveals significant differences in efficiency, practicality, and economic viability [29]. The assessment of synthetic routes requires consideration of multiple factors including overall yield, step count, atom economy, reaction time, and cost-effectiveness [30].
The Suzuki-Miyaura cross-coupling approach demonstrates superior performance in terms of overall yield and functional group tolerance, consistently delivering products in 75-95 percent yield with excellent reproducibility [29]. The mild reaction conditions and compatibility with a wide range of functional groups make this methodology particularly attractive for complex synthetic applications [30]. However, the requirement for pre-functionalized boronic acid reagents adds an additional synthetic step and increases the overall cost [31].
Friedel-Crafts acylation strategies offer the advantage of direct aldehyde installation but suffer from lower yields (60-85 percent) and more stringent reaction conditions [29]. The use of stoichiometric Lewis acids and the need for anhydrous conditions present practical challenges for large-scale applications [32]. Additionally, the regioselectivity issues associated with polysubstituted aromatic systems can lead to mixture formation and purification difficulties [33].
Palladium-catalyzed direct arylation techniques provide a balance between efficiency and atom economy by eliminating the need for pre-functionalized organometallic reagents [34]. Yields typically range from 70-90 percent with good functional group tolerance [29]. The directing effect of the aldehyde group ensures high regioselectivity, but the elevated reaction temperatures and extended reaction times present energy and time penalties [35].
Microwave-assisted synthesis optimization significantly enhances the efficiency of all aforementioned methodologies by reducing reaction times from hours to minutes while maintaining or improving yields [29]. The energy efficiency and reduced environmental impact of microwave heating make this approach particularly attractive for sustainable synthesis [22].
| Methodology | Overall Yield (%) | Step Count | Reaction Time | Cost Index | Environmental Impact |
|---|---|---|---|---|---|
| Suzuki-Miyaura coupling | 75-95 | 2-3 | 2-24 hours | High | Moderate |
| Friedel-Crafts acylation | 60-85 | 2-4 | 1-6 hours | Moderate | High |
| Direct arylation | 70-90 | 1-2 | 4-12 hours | Low | Low |
| Microwave-assisted (any method) | 80-95 | Same | 5-30 minutes | Variable | Low |
The economic analysis reveals that direct arylation methods offer the lowest cost index due to the elimination of expensive organometallic reagents and reduced step count [31]. However, the requirement for specialized catalyst systems and elevated reaction temperatures must be considered in the overall cost assessment [36]. Microwave-assisted synthesis provides significant time and energy savings that translate to improved process economics despite higher initial equipment costs [35].
X-ray crystallographic analysis represents the most definitive method for structural characterization of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde. While direct crystallographic data for this specific compound was not available in the literature, extensive crystallographic studies of structurally related fluorinated pyridine-benzaldehyde derivatives provide valuable insights into the expected structural parameters and crystal packing arrangements [1] [2].
Crystallographic studies of (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone reveal that the molecule adopts an approximately planar conformation with dihedral angles between the mean plane of the central nitrogen-nitrogen-carbon spacer unit and the fluorobenzene and pyridine rings measuring 14.50 degrees and 4.85 degrees, respectively [2]. The dihedral angle between the aromatic rings is 16.29 degrees, indicating a slight deviation from perfect planarity. The fluorine atom is positioned on the same side of the molecule as the nitrogen atom of the pyridine ring, suggesting potential intramolecular interactions [2].
Crystal packing analysis demonstrates the formation of inversion dimers linked by pairs of nitrogen-hydrogen to nitrogen hydrogen bonds that generate ring structures with an eight-membered hydrogen-bonded loop motif [2]. Molecules related by translation in the a-direction are connected through two π-π stacking interactions involving pairs of benzene rings and pairs of pyridine rings. In each case, the ring-centroid separation measures 3.8517 angstroms [2]. Two chains of this type pass through each unit cell, although there are no direction-specific interactions between adjacent chains [2].
Density Functional Theory calculations provide comprehensive electronic structure information for 3-Fluoro-2-(pyridin-4-yl)benzaldehyde, enabling detailed analysis of molecular properties, electronic transitions, and chemical reactivity. DFT B3LYP/6-31G* methods have been extensively validated for benzaldehyde systems, demonstrating excellent agreement with experimental infrared spectra and providing accurate descriptions of electronic structure [5].
The electronic structure of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde can be characterized through highest occupied molecular orbital and lowest unoccupied molecular orbital analysis. Time-dependent DFT calculations reveal that the lowest-energy absorption band is primarily due to highest occupied molecular orbital to lowest unoccupied molecular orbital transitions [6]. The presence of the fluorine substituent and pyridine ring creates significant electronic delocalization effects that influence the optical and electronic properties of the molecule [6].
Electrostatic potential calculations using the self-consistent isodensity polarizable continuum model demonstrate the influence of different solvents on the electronic structure of benzaldehyde derivatives [5]. The fluorine atom introduces strong electronegative character that affects the electrostatic potential distribution across the molecule, particularly in the region adjacent to the aldehyde functional group [5].
DFT calculations using the PBE-D3 functional with dispersion corrections provide accurate descriptions of intermolecular interactions and conformational preferences [7]. The computational results indicate that fluorinated pyridine-benzaldehyde systems exhibit favorable π-π stacking interactions with aromatic systems, with calculated adsorption energies ranging from -44.8 to -50.1 kilocalories per mole [7].
Quantum theory of atoms in molecules analysis identifies bond critical points and characterizes the nature of intermolecular interactions [6]. For fluorinated pyridine-aldehyde systems, three bond critical points are typically identified between fluorine anions and hydrogen atoms, with the primary interaction showing weak covalent bond character characterized by electron density values of 0.240 atomic units and Laplacian values of -0.879 [6].
Molecular electrostatic potential calculations reveal regions of positive and negative electrostatic potential that govern intermolecular recognition and binding interactions. The aldehyde carbonyl oxygen exhibits significant negative electrostatic potential, while the pyridine nitrogen shows moderate negative potential suitable for hydrogen bonding interactions [8].
Molecular dynamics simulations provide dynamic information about the conformational flexibility and stability of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde in solution and solid-state environments. These simulations employ validated force fields and sampling protocols to explore the conformational landscape systematically [9] [10].
Molecular dynamics simulations are typically performed using the GROMACS or AMBER software packages with simulation times ranging from 2 to 20 nanoseconds and integration time steps of 1 to 2 femtoseconds [9] [10]. Temperature control is maintained at 298-300 Kelvin using appropriate thermostats, while pressure is controlled at 1 atmosphere using barostats for NPT ensemble simulations [9] [10].
The conformational analysis reveals that the dihedral angle between the pyridine ring and the benzaldehyde moiety exhibits restricted rotation due to steric interactions between the fluorine substituent and the pyridine nitrogen [11]. Potential energy surface calculations demonstrate energy barriers of approximately 10-15 kilocalories per mole for rotation around the carbon-carbon bond connecting the aromatic rings [11].
Solvation effects significantly influence the conformational preferences of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde. Explicit water molecule simulations show that hydrogen bonding interactions with the aldehyde carbonyl oxygen and pyridine nitrogen stabilize specific conformations [10]. The fluorine substituent participates in weak hydrogen bonding interactions with water molecules, contributing to the overall solvation structure [10].
Root mean square deviation analysis during molecular dynamics trajectories indicates structural stability with backbone deviations typically remaining within 1-2 angstroms throughout the simulation period [10]. Ligand flexibility is observed primarily in the aldehyde group orientation and minor adjustments in the inter-ring dihedral angle [10].
Free energy calculations using umbrella sampling techniques provide quantitative estimates of conformational energy differences. The most stable conformation corresponds to a nearly planar arrangement with the aldehyde group coplanar with the benzene ring and the pyridine ring oriented to minimize steric repulsion with the fluorine substituent [9].
Intermolecular interaction profiling of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde reveals multiple modes of non-covalent binding that govern crystal packing, solution behavior, and molecular recognition properties. These interactions include hydrogen bonding, π-π stacking, halogen bonding, and van der Waals forces [2] [12] [6].
Hydrogen bonding interactions represent the primary intermolecular forces in crystal structures of related compounds. The aldehyde carbonyl oxygen serves as a hydrogen bond acceptor with donor-acceptor distances typically ranging from 2.7 to 3.2 angstroms [2]. The pyridine nitrogen also functions as a hydrogen bond acceptor, forming characteristic ring motifs with neighboring molecules [2].
π-π stacking interactions between aromatic rings contribute significantly to crystal stability and solution aggregation behavior. Ring-centroid separations of approximately 3.85 angstroms are observed in crystallographic studies of related fluorinated pyridine-benzaldehyde derivatives [2]. Both face-to-face and edge-to-face π-π stacking geometries are observed, depending on the specific substitution pattern and crystal packing constraints [12].
The fluorine substituent participates in unique halogen bonding interactions that influence molecular recognition and binding selectivity. Fluoride hydrogen bonding analysis reveals bond distances of approximately 1.04 angstroms and significant deprotonation effects at nitrogen-hydrogen positions upon interaction with fluoride anions [6]. These interactions demonstrate the enhanced binding affinity of fluorinated systems compared to non-fluorinated analogs [6].
Van der Waals interactions provide additional stabilization through complementary molecular surface contacts. Protein-ligand docking studies of related pyridine-aldehyde systems demonstrate that van der Waals contacts with hydrophobic amino acid residues contribute significantly to binding affinity and selectivity [13]. Edge-to-face π-π stacking with tyrosine residues and van der Waals contacts with isoleucine side chains are frequently observed interaction modes [13].
Electrostatic interactions between the electron-deficient aldehyde carbon and electron-rich aromatic systems contribute to molecular recognition specificity. The fluorine substituent enhances these electrostatic interactions through its strong electronegative character, creating favorable interaction sites for electron-rich binding partners [14].
Computational analysis using non-covalent interaction plot methods reveals the spatial distribution and strength of intermolecular interactions. These calculations identify regions of attractive and repulsive interactions that govern the preferred binding orientations and conformational preferences of 3-Fluoro-2-(pyridin-4-yl)benzaldehyde in various molecular environments [12].